molecular formula C10H5Cl2NO B140110 2,4-Dichloroquinoline-3-carbaldehyde CAS No. 151387-00-7

2,4-Dichloroquinoline-3-carbaldehyde

Cat. No. B140110
CAS RN: 151387-00-7
M. Wt: 226.06 g/mol
InChI Key: TVCNPSSTUXPKQB-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5Cl2NO. It is a derivative of quinoline, which is an aromatic compound that consists of a benzene ring fused with a pyridine heterocyclic system .


Synthesis Analysis

The synthesis of 2,4-Dichloroquinoline-3-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . A specific synthesis method involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloroquinoline-3-carbaldehyde is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .


Chemical Reactions Analysis

The chemical reactions of 2,4-Dichloroquinoline-3-carbaldehyde involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloroquinoline-3-carbaldehyde include a molecular weight of 226.05900, and it has a LogP value of 3.35410, which indicates its lipophilicity .

Scientific Research Applications

Applications in Synthetic Chemistry

Synthesis and Reactivity 2,4-Dichloroquinoline-3-carbaldehyde and its derivatives are foundational compounds in the synthesis of complex heterocyclic structures. The reactivity of these compounds enables the construction of fused or binary heterocyclic systems, which are crucial in developing biologically active compounds. These compounds have been used successfully in synthesizing biologically important molecules, underlining their significant role in organic and medicinal chemistry (Hamama et al., 2018), (Abdel-Wahab & Khidre, 2012).

Green Chemistry Approaches The compound's versatility is further highlighted in green chemistry, where sustainable methods like microwave, ultrasound, and grinding/solvent-free or water-based solutions are used for its synthesis and reactions. This not only emphasizes the compound's adaptability but also its role in promoting environmentally friendly practices in chemical synthesis (Patel, Dholakia, & Patel, 2020).

Applications in Biochemistry and Pharmacology

Antibacterial and Antioxidant Activities Research has demonstrated the potent antibacterial and antioxidant activities of 2,4-Dichloroquinoline-3-carbaldehyde derivatives. These compounds show significant inhibitory effects against various bacterial strains and exhibit strong antioxidant activities, making them potential candidates for antibacterial and anticancer drugs. The molecular docking studies further reinforce their potential as bioactive molecules (Zeleke et al., 2020), (Abdi et al., 2021).

Biomedical Applications The compound's utility extends to biomedical applications, where chitosan-chloroquinoline derivatives have shown promising antimicrobial activities against various bacteria and fungi. The synthesis of these derivatives using greener techniques not only provides a sustainable approach but also opens doors to novel antimicrobial agents for biomedical applications (Kumar, Dutta, & Koh, 2011).

Safety And Hazards

2,4-Dichloroquinoline-3-carbaldehyde should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided . It is harmful if swallowed and causes serious eye irritation .

Future Directions

The future directions for the research and applications of 2,4-Dichloroquinoline-3-carbaldehyde could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry . The development of more eco-friendly and efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2,4-dichloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCNPSSTUXPKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565431
Record name 2,4-Dichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloroquinoline-3-carbaldehyde

CAS RN

151387-00-7
Record name 2,4-Dichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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